Boc-D-Leu-OH
CAS No.: 16937-99-8
VCID: VC21540877
Molecular Formula: C11H23NO5
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Leu-OH, also known as tert-butoxycarbonyl-D-leucine, is a derivative of the amino acid leucine. It is widely used in peptide synthesis and pharmaceutical research due to its protective group properties, which allow for selective modification of amino acids during peptide synthesis. This compound is crucial in the development of complex peptides for pharmaceutical applications. Applications of Boc-D-Leu-OHBoc-D-Leu-OH is utilized in various fields due to its versatility and protective group properties: Peptide SynthesisBoc-D-Leu-OH serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis. It allows chemists to selectively protect and modify amino acids, facilitating the creation of complex peptide structures efficiently . Drug DevelopmentIn drug development, Boc-D-Leu-OH plays a significant role in designing peptide-based therapeutics. It enhances the stability and bioavailability of drug candidates, which is crucial for targeting specific biological pathways and reducing side effects . BiotechnologyIn biotechnology, Boc-D-Leu-OH is used in the production of recombinant proteins. It facilitates the development of biologics that can be used in treatments for various diseases by improving protein stability and functionality . Neuroscience ResearchThis compound is also utilized in neuroscience research, particularly in studies related to neurotransmitter function and receptor interactions. It helps researchers understand neurological disorders and develop potential treatments . Food IndustryBoc-D-Leu-OH can find applications in the food industry, especially in flavor enhancement and the development of food additives that mimic natural flavors, appealing to health-conscious consumers . Storage ConditionsIt should be stored in a dark place, sealed in a dry environment, and kept at room temperature . Safety ConsiderationsHandling Boc-D-Leu-OH requires adherence to standard laboratory safety protocols. It is essential to consult the Material Safety Data Sheet (MSDS) for detailed safety information . Research FindingsRecent studies have highlighted the importance of D-amino acids, including D-leucine, in peptide synthesis. Incorporating D-amino acids into peptides can enhance their stability and biological activity. For example, analogs of Galaxamide with D-leucine substitutions have shown increased anticancer activity compared to their natural counterparts . Comparison of Boc-D-Leu-OH and Boc-Leu-Leu-OH
Both compounds are crucial in peptide synthesis but serve different roles. Boc-D-Leu-OH acts as a protective group, while Boc-Leu-Leu-OH is a key building block for complex peptides . |
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CAS No. | 16937-99-8 | ||||||||||||
Product Name | Boc-D-Leu-OH | ||||||||||||
Molecular Formula | C11H23NO5 | ||||||||||||
Molecular Weight | 249.3 g/mol | ||||||||||||
IUPAC Name | (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | ||||||||||||
Standard InChIKey | URQQEIOTRWJXBA-DDWIOCJRSA-N | ||||||||||||
Isomeric SMILES | CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | ||||||||||||
SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | ||||||||||||
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | ||||||||||||
Synonyms | BOC-D-Leucinemonohydrate;16937-99-8;200937-17-3;Boc-D-Leucinehydrate;Boc-D-Leu-OH.H2O;N-Boc-D-LeucineMonohydrate;(R)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoicacidhydrate;SBB065789;BOC-D-LEU-OHH2O;BOC-D-leucineH2O;AC1MC5M2;KSC496M7H;SCHEMBL2838131;CTK3J6673;MolPort-004-959-663;URQQEIOTRWJXBA-DDWIOCJRSA-N;ACT07343;ANW-22398;FD3022;AKOS015892719;AM81872;RTR-007396;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicAcidHydrate;(tert-butoxycarbonyl)-D-leucinehydrate;AK-45992 | ||||||||||||
PubChem Compound | 637604 | ||||||||||||
Last Modified | Aug 15 2023 |
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